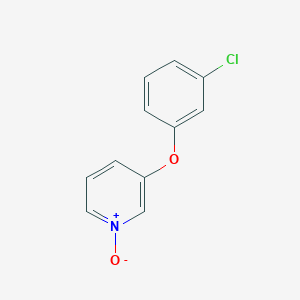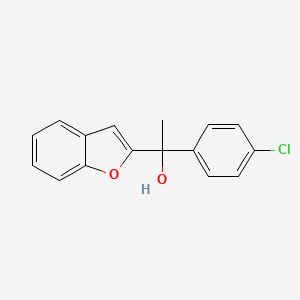
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is an organic compound with the molecular formula C10H10N2O4. It belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing a quinoxaline core. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:
C2O2(OMe)2+C6H4(NH2)2→C6H4(NH)2(CO)2+2MeOH
This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline form.
Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. It acts as an antagonist of the AMPA, kainate, and NMDA receptors, which are part of the ionotropic glutamate receptor family . By binding to these receptors, the compound inhibits their activity, which can modulate neurotransmission and has potential therapeutic effects in neurological disorders.
類似化合物との比較
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a similar structure but differs in the position of the carbonyl groups.
2,3-Quinoxalinedione-6-sulfonyl chloride: This derivative has a sulfonyl chloride group, which imparts different chemical properties and reactivity.
Caroverine: A related compound with a quinoxaline-2-one structure, used for its pharmacological properties.
The uniqueness of this compound lies in its specific interactions with ionotropic glutamate receptors, making it a valuable compound for research in neuropharmacology and related fields.
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
6,7-dimethoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3 |
InChIキー |
LQJWFTOPNMNQAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=O)C(=O)N=C2C=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyrazine-1,7(8h)-dicarboxylic acid,3-benzoyl-5,6-dihydro-,7-(1,1-dimethylethyl)ester](/img/structure/B8529295.png)
![5-chloro-3-iodo-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8529303.png)









![4,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B8529401.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)-](/img/structure/B8529402.png)

